

A Technical Guide to the Somatostatin Receptor Binding Affinity of Lanreotide

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For Researchers, Scientists, and Drug Development Professionals

Lanreotide is a long-acting synthetic octapeptide analog of the natural hormone somatostatin. It is a cornerstone in the therapeutic management of conditions such as acromegaly and neuroendocrine tumors (NETs).[1] Its clinical efficacy is intrinsically linked to its high-affinity binding to specific subtypes of somatostatin receptors (SSTRs), which triggers downstream signaling cascades that inhibit hormone secretion and cell proliferation.[1][2] This technical guide provides a comprehensive overview of lanreotide's binding affinity to the five human SSTR subtypes, details the experimental protocols for its determination, and visualizes the subsequent intracellular signaling pathways.

Quantitative Binding Affinity Profile

Lanreotide exhibits a distinct and selective binding profile for the five human somatostatin receptor subtypes (SSTR1-SSTR5). Its therapeutic effects are primarily mediated through its high-affinity interactions with SSTR2 and SSTR5.[1][2][3] The binding affinity is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), where lower values indicate a higher affinity. The data, collated from various in vitro radioligand binding assays, are summarized below.[1]

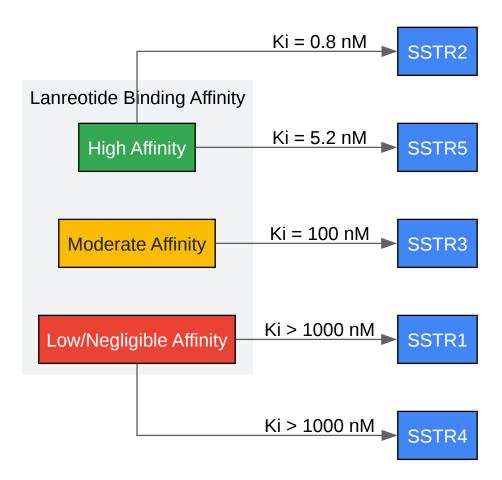


Receptor Subtype	Binding Affinity (IC50/Ki, nM)	Reference
SSTR1	>1000	[1]
SSTR2	0.8	[1]
SSTR3	100	[1]
SSTR4	>1000	[1]
SSTR5	5.2	[1]

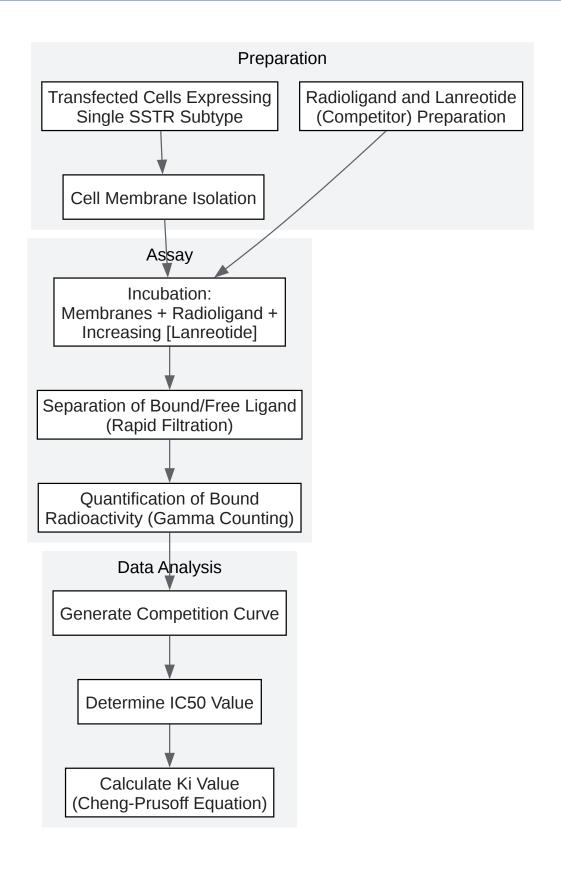
Note: IC50 and Ki values can vary depending on the specific experimental conditions, such as the radioligand used and the cell line.[4]

The logical relationship of **lanreotide**'s binding affinity across the SSTR subtypes is visualized in the following diagram:

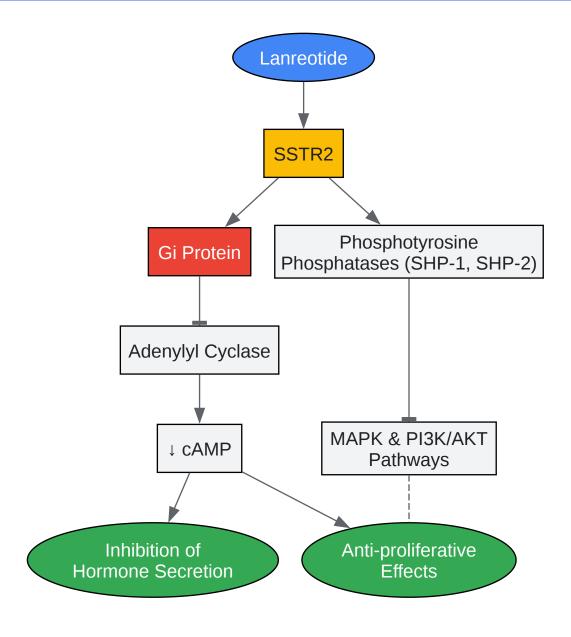












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